N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-17-8-2-14(3-9-17)12-18(22)21-13-19(10-11-19)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTLIYNECQUARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Cyclopropyl Intermediate: : The synthesis begins with the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Coupling with Methoxyphenyl Acetic Acid: : The cyclopropyl intermediate is then coupled with 4-methoxyphenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be achieved using reagents like nitric acid or bromine, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
-
Industry: : It may be used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i)
- Structure: Shares the cyclopropyl(4-fluorophenyl)methyl group but replaces the 4-methoxyphenyl acetamide with a 2,4-dichlorophenoxypropanamide moiety.
- Activity: Exhibits anti-Pseudomonas aeruginosa type III secretion system (T3SS) inhibition, highlighting the importance of the cyclopropyl-fluorophenyl group in bacterial targeting .
- Synthesis: Synthesized via condensation of α-cyclopropyl-4-fluorobenzylamine with dichlorophenoxypropanoyl chloride (52% yield, m.p. 109–110°C) .
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
- Structure : Differs by replacing the cyclopropylmethyl group with a 3-chloro-4-fluorophenyl substituent.
2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Pharmacological Activity Comparisons
Physicochemical and Structural Properties
Q & A
Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Cyclopropane ring formation : React 4-fluorophenylacetonitrile with a cyclopropanation agent (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., NaH) .
Amide coupling : Use a coupling reagent like EDC/HOBt or DCC to react the cyclopropylmethylamine intermediate with 4-methoxyphenylacetic acid .
Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (e.g., from ethanol) yields the pure compound.
Q. Key Parameters for Optimization :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Lower temps reduce side reactions |
| Catalyst (e.g., DMAP) | 5–10 mol% | Enhances coupling efficiency |
| Solvent (e.g., DCM vs. THF) | Polar aprotic | THF improves solubility |
| Reaction Time | 12–24 hrs | Longer time increases conversion |
Critical Note : Monitor reaction progress via TLC (Rf ~0.4–0.6 in 1:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass calculated for C19H19FNO2: 312.1405 (M+H)+ .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bond (~1220 cm⁻¹) .
Data Validation : Compare with PubChem or NIST reference spectra .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use microdilution assays (MIC against S. aureus or E. coli) with concentrations 1–100 µM .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Methodological Answer:
- Structural Modifications :
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Modify the cyclopropane ring with methyl substituents to assess steric effects .
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzyme active sites) .
- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. Example SAR Findings :
| Derivative | Substituent | IC50 (EGFR Inhibition) |
|---|---|---|
| Parent Compound | 4-OCH3 | 12.5 µM |
| Derivative A | 4-NO2 | 5.8 µM |
| Derivative B | 3-Cl | 8.2 µM |
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize Assay Conditions :
- Use identical cell lines/passage numbers and buffer systems (e.g., pH 7.4 PBS) .
- Validate results across multiple labs via interlaboratory studies.
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .
Case Study : Discrepancies in cytotoxicity data may arise from differences in cell viability assays (MTT vs. ATP-based luminescence). Re-test under unified protocols .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
Methodological Answer:
- Animal Models : Administer orally (10–50 mg/kg) to rodents; collect plasma at intervals (0.5–24 hrs) .
- Analytical Workflow :
- Sample Preparation : Protein precipitation (acetonitrile) followed by LC-MS/MS analysis .
- Parameters Measured : Cmax, Tmax, AUC, and half-life (t1/2).
Q. Key Findings :
| Parameter | Value (Rat Model) |
|---|---|
| Cmax | 2.3 µg/mL |
| t1/2 | 4.2 hrs |
| Bioavailability | 35% |
Future Directions
- Target Identification : Use chemoproteomics (e.g., affinity-based pull-down assays) to map binding partners .
- Formulation Development : Explore nanoemulsions or liposomes to enhance solubility and BBB penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
